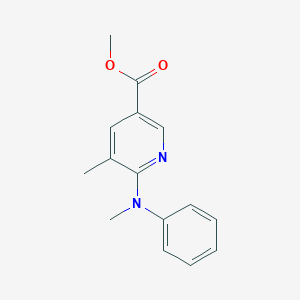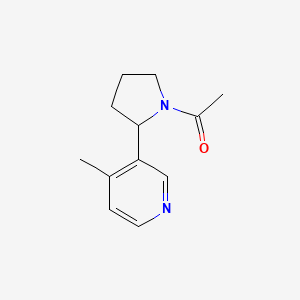![molecular formula C7H8N4 B13021330 3-Methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13021330.png)
3-Methylimidazo[1,5-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyrazine ring, with a methyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyrazin-8-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a bromo derivative of imidazopyrazine and an arylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as sodium carbonate in a dimethoxyethane-water mixture . Microwave irradiation can be used to assist the reaction, optimizing the conditions for better yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazopyrazine derivatives.
Substitution: Formation of alkylated imidazopyrazine derivatives.
Scientific Research Applications
3-Methylimidazo[1,5-a]pyrazin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another member of the imidazopyrazine family with similar biological activities.
Imidazo[1,2-a]quinoxaline: Known for its anticancer and anti-inflammatory properties.
Pyrazolo[1,5-a]quinoxaline: Exhibits pharmacological activities similar to those of imidazopyrazines.
Uniqueness
3-Methylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the imidazole ring can enhance its stability and interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-5-10-4-6-7(8)9-2-3-11(5)6/h2-4H,1H3,(H2,8,9) |
InChI Key |
WTLGDXNPVKLNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1,4-Dioxaspiro[4.5]decan-8-yl)vinyldiphenylphosphate](/img/structure/B13021277.png)


![tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13021298.png)
![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13021304.png)
![5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13021306.png)


![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)

